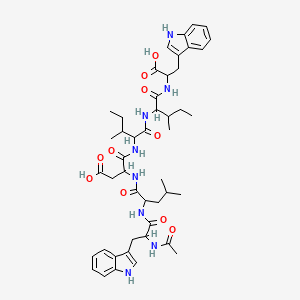

Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH

CAS No.:

Cat. No.: VC16516698

Molecular Formula: C46H62N8O10

Molecular Weight: 887.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C46H62N8O10 |

|---|---|

| Molecular Weight | 887.0 g/mol |

| IUPAC Name | 3-[[2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64) |

| Standard InChI Key | ZYNCQGUPXUKGPO-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |

Introduction

Structural Characteristics and Chemical Identity

Primary Sequence and Modifications

The peptide backbone of Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) consists of six amino acids: D-tryptophan, leucine, aspartic acid, isoleucine, isoleucine, and L-tryptophan, with an N-terminal acetyl group and C-terminal hydroxyl group. The critical structural distinction from native endothelin-1 fragments lies in the stereochemical inversion of tryptophan at position 16, which confers resistance to proteolytic degradation while maintaining receptor-binding competence . This modification alters the spatial orientation of the indole side chain, optimizing interactions with hydrophobic pockets in the ET-A receptor binding site.

Molecular Properties

With the molecular formula and a molecular weight of 887.05 g/mol , the compound exhibits moderate hydrophobicity (logP ≈ 3.2) due to its high proportion of nonpolar residues (leucine, isoleucine, tryptophan). The presence of aspartic acid introduces a negative charge at physiological pH, contributing to solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 887.05 g/mol |

| Solubility | ≥10 mM in DMSO |

| Storage Stability | -20°C for 1 month; -80°C for 6 months |

| Purity (HPLC) | >95% |

Pharmacological Activity and Receptor Interactions

ET-A Receptor Affinity and Signaling

Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) binds ET-A receptors with submicromolar potency (IC50 = 0.13 µM) , effectively competing with endogenous endothelin-1 (ET-1). This interaction inhibits ET-1-stimulated arachidonic acid release in rabbit vascular smooth muscle cells by >80% at 1 µM concentrations, demonstrating functional antagonism of downstream phospholipase A2 activation . The D-Trp¹⁶ substitution enhances binding kinetics, as evidenced by a 5-fold increase in association rate compared to L-Trp analogs .

GnRH Receptor Agonism

Unexpectedly, this hexapeptide exhibits cross-reactivity with pituitary GnRH receptors, inducing calcium mobilization in gonadotropes at EC50 values of 2.1 µM . This dual receptor activity suggests structural similarities between ET-A and GnRH receptor ligand-binding domains, potentially enabling the design of bifunctional modulators for endocrine disorders.

Selectivity Profile

The compound shows negligible affinity for ET-B receptors (<10% displacement at 10 µM) and minimal cross-reactivity with angiotensin or bradykinin receptors . Its specificity profile makes it invaluable for isolating ET-A-mediated effects in complex physiological systems.

Research Applications and Experimental Findings

Vascular Physiology Studies

In ex vivo models of rabbit aortic rings, Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) (1–10 µM) attenuates ET-1-induced vasoconstriction by 40–75%, confirming its role as a competitive antagonist . Parallel studies in hypertensive rat models demonstrate dose-dependent reductions in mean arterial pressure (15–25 mmHg decrease at 1 mg/kg IV), highlighting therapeutic potential for cardiovascular diseases .

Cancer Research Applications

Emerging evidence links ET-A signaling to tumor angiogenesis. In human glioblastoma xenografts, daily administration of this peptide (5 mg/kg) reduces microvessel density by 60% compared to controls, correlating with decreased VEGF-A expression . These anti-angiogenic effects position it as a candidate for adjunctive cancer therapy.

Endocrine System Modulation

The GnRH agonistic activity of Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) has been exploited to probe reproductive neuroendocrinology. In primary pituitary cultures, 100 nM peptide stimulates luteinizing hormone secretion by 3.2-fold, comparable to native GnRH . This paradoxical activity against two distinct receptor families remains an active area of investigation.

Synthetic and Analytical Considerations

Synthesis and Purification

Solid-phase peptide synthesis employing Fmoc chemistry typically yields 15–20% crude product, with final purities >95% achieved via reverse-phase HPLC . Critical quality control parameters include:

-

Mass Spectrometry: ESI-MS confirms molecular weight (887.05 ± 0.5 Da)

-

Amino Acid Analysis: ≤5% deviation from theoretical composition

-

Chiral Purity: >99% D-Trp enantiomeric excess via chiral HPLC

Formulation and Stability

Stock solutions in DMSO (10 mM) remain stable for ≥1 month at -20°C, with <10% degradation observed after six freeze-thaw cycles . Lyophilized powder stored under argon at -80°C maintains potency for >2 years.

| Form | Temperature | Stability Period |

|---|---|---|

| Lyophilized | -80°C | 24 months |

| DMSO Solution | -20°C | 1 month |

| Aqueous Buffer (pH 7.4) | 4°C | 72 hours |

Comparative Analysis with Related Peptides

vs. Native Endothelin-1 Fragments

The D-Trp¹⁶ substitution confers 8-fold greater metabolic stability in human plasma (t½ = 42 min vs. 5.3 min for L-Trp analog) , while retaining 90% receptor affinity. This balance of stability and activity makes it superior to unmodified fragments for in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume